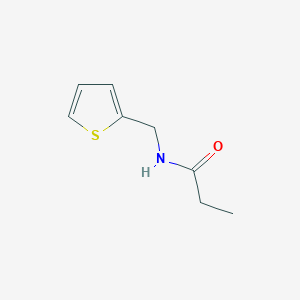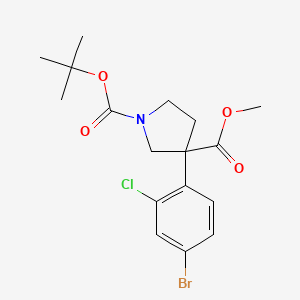
1-(tert-Butyl) 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves various strategies, including cyclization reactions and nitrile anion cyclization, to produce highly functionalized compounds. Chung et al. (2005) describe an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses, which could be analogous to synthesizing the compound (Chung et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and DFT analyses, provides insights into the bonding, geometry, and stability of compounds. Çolak et al. (2021) performed X-ray and DFT analyses on a structurally similar pyrrolidine derivative, revealing intramolecular hydrogen bonding and stabilization factors (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives include transformations like cyclization, bromination, and dehydrogenation, which are crucial for modifying the compound's functional groups and enhancing its reactivity. The synthesis and transformation steps can lead to various derivatives with distinct chemical properties, as demonstrated in the preparation of related compounds (Naveen et al., 2007).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of tert-butyl and bromo-chlorophenyl groups can affect the compound's solubility and stability, as seen in similar compounds' analyses (Sasaki et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and potential for further functionalization, are determined by the compound's specific substituents and structural configuration. Studies on related pyrrolidine derivatives have shown that modifications at specific sites can significantly alter their chemical behavior and potential applications, including their use in synthesis and as intermediates in producing other complex molecules (Herath & Cosford, 2010).
Scientific Research Applications
Decomposition and Environmental Remediation
The decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to 1-(tert-Butyl) 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate, has been studied using radio frequency (RF) plasma reactors. This technology demonstrates the potential for environmental remediation, specifically in decomposing and converting MTBE into less harmful substances like CH4, C2H4, and C2H2. The study suggests that applying RF plasma technology could be an alternative method for environmental cleanup of MTBE and related compounds (Hsieh et al., 2011).
Synthesis of N-Heterocycles
Chiral sulfinamides, including those related to the tert-butyl and methyl groups found in the subject compound, have been highlighted for their role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide has been particularly noted for facilitating the asymmetric synthesis of N-heterocycles, demonstrating the compound's utility in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing natural products and therapeutically applicable compounds, underscoring the significance of this class of chemicals in pharmaceutical research (Philip et al., 2020).
Fuel Additive Purification
The purification of fuel oxygenates like MTBE, closely related to the compound of interest, has been explored through the use of polymer membranes via pervaporation. This method is particularly effective for the separation of azeotropic mixtures, such as methanol/MTBE, highlighting the compound's relevance in improving fuel performance and reducing hazardous emissions. The research into polymer membranes, including poly(vinyl alcohol) and cellulose acetate, offers insights into the development of efficient techniques for obtaining pure fuel additives, showcasing the environmental and industrial applications of such compounds (Pulyalina et al., 2020).
Catalytic Processes in Organic Synthesis
The compound's structural elements, such as the pyrrolidine ring, are foundational in the synthesis of bioactive molecules through catalytic processes. These synthetic routes are crucial for developing drugs, demonstrating the compound's role in medicinal chemistry. The versatility of the pyrrolidine scaffold in drug discovery is evident in its ability to increase molecular stereochemistry and three-dimensional coverage, which are essential for the effective design of new therapeutics (Li Petri et al., 2021).
Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, then future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in a chemical synthesis, then future research could involve finding new reactions that it can participate in or finding more efficient ways to synthesize it .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO4/c1-16(2,3)24-15(22)20-8-7-17(10-20,14(21)23-4)12-6-5-11(18)9-13(12)19/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIITPXHANWHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate | |
CAS RN |
2126159-88-2 |
Source


|
| Record name | 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
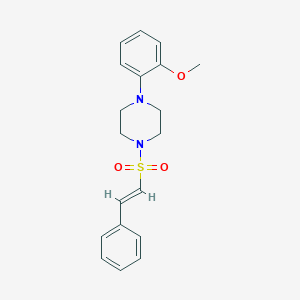
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

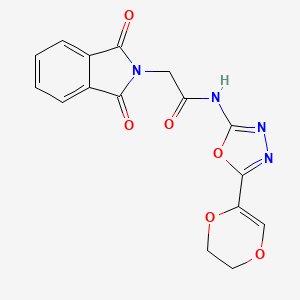
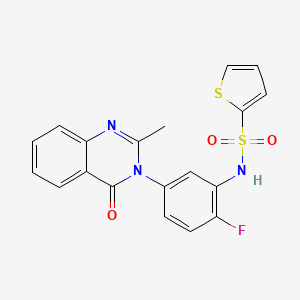

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)
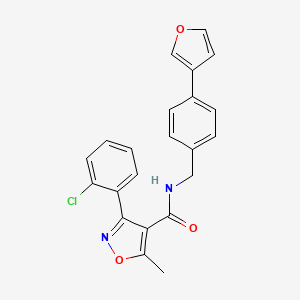
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)
